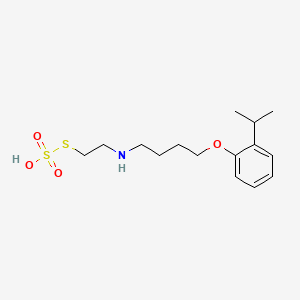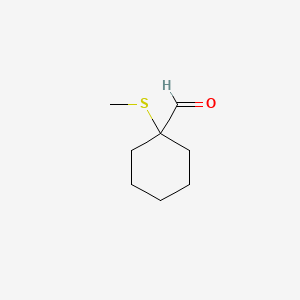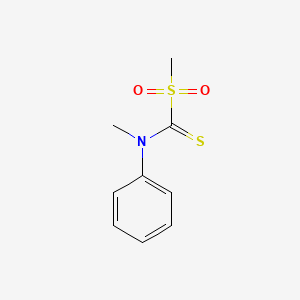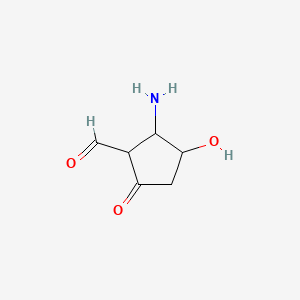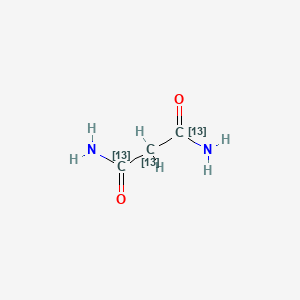![molecular formula C9H14O2 B13829567 6,11-Dioxa-spiro[4.6]undec-8-ene CAS No. 4745-28-2](/img/structure/B13829567.png)
6,11-Dioxa-spiro[4.6]undec-8-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,11-Dioxa-spiro[4.6]undec-8-ene is a chemical compound with the molecular formula C9H14O2. It is characterized by a spirocyclic structure, which consists of two oxygen atoms and a double bond within a bicyclic framework.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dioxa-spiro[4.6]undec-8-ene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of diols and ketones in the presence of acid catalysts to facilitate the formation of the spirocyclic structure. The reaction conditions often include controlled temperatures and specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is scaled up to accommodate higher volumes, with careful monitoring of reaction parameters to ensure consistency and quality. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
6,11-Dioxa-spiro[4.6]undec-8-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated analogs.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds. Substitution reactions result in derivatives with new functional groups .
Wissenschaftliche Forschungsanwendungen
6,11-Dioxa-spiro[4.6]undec-8-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactive properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
The mechanism of action of 6,11-Dioxa-spiro[4.6]undec-8-ene involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating biological activities. Research is focused on identifying these targets and understanding the pathways involved in its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,11-Dioxa-spiro[4.5]dec-7-ene
- 6,11-Dioxa-spiro[5.6]dodec-9-ene
- 6,11-Dioxa-spiro[4.6]undecane
Comparison
Compared to similar compounds, 6,11-Dioxa-spiro[4.6]undec-8-ene stands out due to its specific spirocyclic structure and the presence of a double bond. This unique configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
4745-28-2 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
6,11-dioxaspiro[4.6]undec-8-ene |
InChI |
InChI=1S/C9H14O2/c1-2-6-9(5-1)10-7-3-4-8-11-9/h3-4H,1-2,5-8H2 |
InChI-Schlüssel |
OZDAUCGZHFVHRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)OCC=CCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


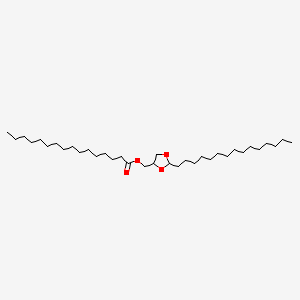
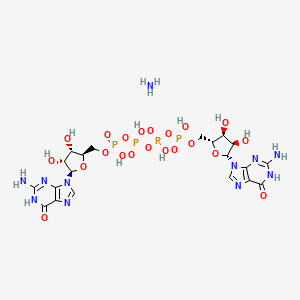


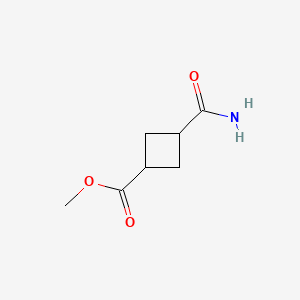
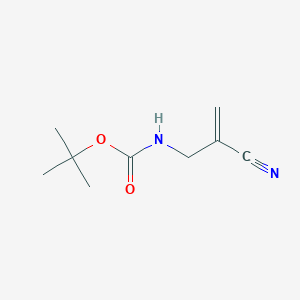
![Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,ethyl ester](/img/structure/B13829520.png)
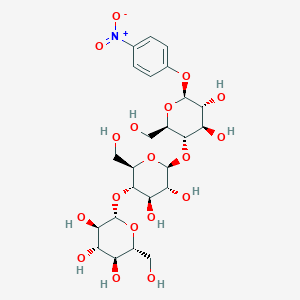
![1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone](/img/structure/B13829534.png)
